molecular formula C9H18N2O B6273693 rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis CAS No. 2307711-24-4

rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis

Cat. No.: B6273693
CAS No.: 2307711-24-4
M. Wt: 170.3
InChI Key:
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Description

rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis: is a chiral compound with a unique structure that includes a pyrrolidine ring and an aminocyclopentyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminocyclopentyl Group: This step involves the addition of an aminocyclopentyl moiety to the pyrrolidine ring. This can be done through a nucleophilic substitution reaction using an appropriate aminocyclopentyl halide.

    Resolution of Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the desired cis isomer. This can be achieved through chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of various biological pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, trans
  • 1-[(1S,2R)-2-aminocyclopentyl]pyrrolidin-3-ol, cis
  • 1-[(1S,2R)-2-aminocyclopentyl]pyrrolidin-3-ol, trans

Uniqueness

rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or other stereoisomers.

Properties

CAS No.

2307711-24-4

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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